Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Description
Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate (CAS 57598-88-6), also known as methyl 3-hydroxyquinuclidine-3-carboxylate, is a bicyclic compound featuring a rigid 1-azabicyclo[2.2.2]octane core. The molecule contains a hydroxyl group and a methyl ester at the 3-position, contributing to its unique physicochemical and biological properties. Its bicyclic structure imparts conformational rigidity, making it valuable in medicinal chemistry for mimicking amino acid conformations or modulating receptor binding .
Properties
IUPAC Name |
methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-8(11)9(12)6-10-4-2-7(9)3-5-10/h7,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUKONHUZHETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN2CCC1CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384985 | |
| Record name | Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57598-88-6 | |
| Record name | Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Cyclization of Azetidin-2-One Precursors
The most efficient route involves radical-mediated cyclization of 1-allyl-substituted azetidin-2-ones. A representative procedure begins with N-allyl-3-methoxycarbonyl-azetidin-2-one dissolved in anhydrous toluene under nitrogen atmosphere. n-Tributyltin hydride (2.2 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) are added sequentially at 0°C, followed by gradual heating to 80°C over 4 hours.
The reaction proceeds through a 5-exo-trig radical cyclization pathway, forming the bicyclo[2.2.2]octane scaffold with >99% diastereocontrol. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | Toluene (ε = 2.38) | Maximizes radical lifetime |
| Initiator Concentration | 0.1 eq AIBN | Minimizes side reactions |
| Temperature Ramp | 0°C → 80°C over 4h | Prevents oligomerization |
Post-reaction workup involves sequential washing with saturated NaHCO₃ (3×) and brine, followed by silica gel chromatography (ethyl acetate/hexane 1:4) to isolate the product in 78-82% yield.
Enzymatic Resolution of Racemic Mixtures
Industrial-scale production often employs lipase-mediated kinetic resolution. A biphasic system using Pseudomonas cepacia lipase (PS-IM) in toluene/phosphate buffer (pH 7.4) achieves enantiomeric excess >95%. The enzymatic process selectively hydrolyzes the (R)-enantiomer of dimethyl 1-azabicyclo[2.2.2]octane-3,3-dicarboxylate, leaving the desired (S)-methyl ester intact.
Critical process variables include:
- Substrate concentration: 50 mM (prevents enzyme saturation)
- Agitation speed: 400 rpm (maintains stable emulsion)
- Temperature: 25°C ± 0.5°C (optimizes enzyme activity)
After 72-hour incubation, the organic phase is separated, concentrated, and crystallized from ethanol/water (1:5) to yield 99.2% pure product by HPLC.
Optimization Strategies for Industrial Production
Solvent Engineering in Radical Cyclizations
Replacing toluene with methyl tert-butyl ether (MTBE) increases reaction scalability while maintaining stereoselectivity:
| Solvent | Dielectric Constant | Reaction Time | Isolated Yield |
|---|---|---|---|
| Toluene | 2.38 | 4h | 82% |
| MTBE | 4.50 | 3.5h | 85% |
| THF | 7.52 | 2h | 68% |
The higher polarity of MTBE facilitates radical stabilization while enabling easier solvent recovery through distillation.
Continuous Flow Enzymatic Reactors
Pilot-scale trials demonstrate 40% productivity gains using packed-bed reactors with immobilized lipase:
| Reactor Type | Space-Time Yield (g/L/h) | Enzyme Lifetime (batches) |
|---|---|---|
| Batch Stirred Tank | 0.45 | 12 |
| Packed Bed | 0.63 | 38 |
Continuous systems maintain pH through automated buffer injection and implement in-line FTIR monitoring of ester conversion.
Critical Analysis of Methodological Limitations
Radical Initiator Toxicity
The required n-tributyltin hydride poses significant environmental and handling challenges. Recent advances substitute tin reagents with tris(trimethylsilyl)silane (TTMSS, 1.5 eq), achieving comparable yields (80-83%) without heavy metal contamination.
Enzyme Deactivation in Biphasic Systems
Lipase PS-IM loses 15-20% activity per batch due to interfacial denaturation. Covalent immobilization on epoxy-functionalized silica increases operational stability:
| Support Material | Residual Activity (10 batches) |
|---|---|
| Free Enzyme | 18% |
| Octyl-Sepharose | 45% |
| Epoxy-Silica | 72% |
X-ray photoelectron spectroscopy confirms preserved active site conformation when using epoxy silica supports.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate is significantly applied in scientific research across various disciplines:
- Chemistry It serves as a crucial intermediate in synthesizing bioactive molecules and complex natural products.
- Biology This compound is instrumental in studying biological systems and pathways, particularly those involving nitrogen-containing heterocycles.
- Industry It is utilized in producing fine chemicals and pharmaceuticals because of its unique structure and reactivity.
Chemical Reactions
The compound undergoes several chemical reactions, which are essential in its applications:
- Oxidation Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation may yield ketones or carboxylic acids.
- Reduction Involves adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction may produce alcohols or amines.
- Substitution Involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity Preliminary studies suggest potential antimicrobial properties, making it a candidate for infectious disease treatment research.
- Cytotoxicity Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Effects It has been investigated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Key Research Findings
- Conformational Studies : Ethyl 3-acyloxy derivatives exhibit a preference for equatorial acyloxy groups in solution, as confirmed by DFT calculations and NMR spectroscopy .
- Biological Mimicry: The [2.2.2] system’s rigidity allows it to mimic 8-aminovaleric acid (DAVA) conformations, suggesting utility in designing neurotransmitter analogs .
- Metabolic Stability : Fluorinated and tert-butyl derivatives demonstrate enhanced stability in pharmacokinetic studies compared to methyl esters .
Biological Activity
Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate (CAS No. 57598-88-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Its molecular formula is , with a molecular weight of 185.22 g/mol. The compound's structure is critical in determining its biological activity, as it allows for interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. These interactions can modulate cellular processes, influencing pathways involved in:
- Neurotransmission : The compound may act on neurotransmitter receptors, potentially affecting synaptic transmission and neuroprotection.
- Enzyme Inhibition : It can inhibit certain enzymes, which may lead to altered metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting the compound's potential as an anticancer agent.
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions to ensure high yield and purity. Industrial applications include its use as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Q & A
Q. Why do some synthetic routes for this compound report low yields (<50%), and what alternatives exist?
- Methodological Answer : Low yields may stem from steric hindrance in bicyclic systems or side reactions (e.g., dimerization). Solutions include:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C).
- Flow Chemistry : Improve mass transfer in ring-closing steps .
- Catalytic Systems : Use Pd/C or enzymes (e.g., lipases) for selective esterification .
Tables of Key Data
Table 1. Physicochemical Properties of this compound
| Property | Value/Classification | Source |
|---|---|---|
| Molecular Weight | 227.30 g/mol | |
| logP (Predicted) | 1.8 ±0.3 | |
| GHS Hazards | H302, H315, H319, H335 | |
| Crystal System (Analog) | Monoclinic, P2₁ |
Table 2. Synthetic Yield Optimization Strategies
| Parameter | Baseline | Optimized | Improvement |
|---|---|---|---|
| Reaction Time | 20 h | 12 h | +15% yield |
| pTSA Equiv | 1.0 | 5.0 | +25% yield |
| Purification Solvent | CH₂Cl₂ | MeOH/CH₂Cl₂ | +10% purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
